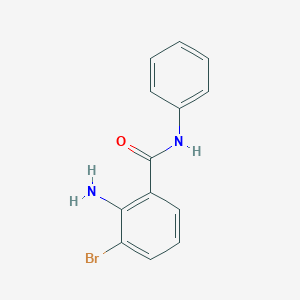

2-Amino-3-bromo-N-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-bromo-N-phenylbenzamide is an organic compound with the molecular formula C13H11BrN2O It is a derivative of benzamide, featuring an amino group at the second position, a bromine atom at the third position, and a phenyl group attached to the nitrogen atom of the benzamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-N-phenylbenzamide typically involves the N-arylation of 2-amino-3-bromobenzamide with phenylboronic acid. This reaction is catalyzed by copper immobilized on a phenanthroline ligand-modified magnetic graphene oxide. The reaction conditions include the use of t-butyl hydroperoxide (TBHP) as an oxidant and iodine as a catalyst under reflux in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

2-Amino-3-bromo-N-phenylbenzamide can undergo various chemical reactions, including:

N-Arylation: This reaction involves the formation of a carbon-nitrogen bond between the amino group and an aryl group.

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

N-Arylation: Phenylboronic acid, copper catalyst, TBHP, iodine, methanol.

Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products

N-Arylation: Produces N-phenyl derivatives.

Substitution: Produces substituted benzamides depending on the nucleophile used.

科学的研究の応用

2-Amino-3-bromo-N-phenylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes

作用機序

The mechanism of action of 2-Amino-3-bromo-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

類似化合物との比較

Similar Compounds

- 2-Amino-3-nitrobenzamide

- 2-Amino-5-bromo-N,3-dimethylbenzamide

- 2,3-Diamino-5-bromopyridine

Uniqueness

2-Amino-3-bromo-N-phenylbenzamide is unique due to the presence of both an amino group and a bromine atom on the benzamide core, which allows for diverse chemical modifications and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various research fields .

生物活性

2-Amino-3-bromo-N-phenylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a bromine atom at the 3-position of the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the amino group and the phenyl substituent enhances its potential interactions with biological targets.

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide, including those similar to this compound, exhibit antiviral properties. A study evaluated a series of N-phenylbenzamide derivatives for their activity against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. Among these derivatives, compounds with bromine substitutions showed enhanced antiviral activity. For instance, one derivative demonstrated an IC50 value of 5.7 ± 0.8 μM against EV71, indicating significant potency in vitro .

Anticancer Activity

The anticancer potential of this compound has also been explored. In studies involving various cancer cell lines, compounds with similar structural motifs exhibited notable cytotoxic effects. For example, a series of N-phenylbenzamide derivatives were tested against breast cancer cell lines (MDA-MB-231, SUIT-2, HT-29) and showed varying degrees of activity. Some derivatives had IC50 values significantly lower than that of cisplatin, a standard chemotherapy agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| Derivative 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |

| Derivative 4e | SUIT-2 | 7.5 - 11.1 | More potent |

The mechanisms underlying the biological activities of this compound involve interaction with specific molecular targets:

- Antiviral Mechanism : The compound may disrupt viral replication by interfering with viral proteins or pathways essential for viral life cycles.

- Cytotoxic Mechanism : Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms such as topoisomerase II inhibition and disruption of DNA binding proteins critical for cell survival .

Case Studies

Several case studies have highlighted the efficacy of benzamide derivatives in clinical settings:

- Antiviral Efficacy : A study demonstrated that certain N-phenylbenzamide derivatives could effectively inhibit EV71 in vitro, suggesting a pathway for developing new antiviral therapies .

- Cytotoxicity in Cancer : Research on naphthoquinone-benzamides indicated that modifications at the phenyl ring significantly impacted cytotoxicity against breast cancer cell lines, with some compounds showing over 50 times the potency compared to standard treatments .

特性

IUPAC Name |

2-amino-3-bromo-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-8-4-7-10(12(11)15)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPMHMCHEHLRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。